1-(4-Fluoro-2-nitrophenyl)azepane
Description
1-(4-Fluoro-2-nitrophenyl)azepane is a nitrogen-containing heterocyclic compound featuring an azepane ring (a seven-membered saturated ring with one nitrogen atom) substituted with a fluorinated and nitrated phenyl group. For instance, 1-(2-fluoro-4-nitrophenyl)azepane (CAS 250371-80-3) is a positional isomer with fluorine at the 2-position and nitro at the 4-position of the phenyl ring .
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPFCKXIZCXRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-nitrophenyl)azepane typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of hexamethyleneimine with 4-fluoro-2-nitrobenzene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Reduction: The major product is 1-(4-Amino-2-nitrophenyl)hexamethyleneimine.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)azepane depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The fluoro and nitro groups can participate in various interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: The 1-(2-fluoro-4-nitrophenyl)azepane isomer () exhibits distinct electronic effects compared to hypothetical 4-fluoro-2-nitro isomers. The nitro group at the 4-position (para to fluorine) may enhance resonance stabilization, whereas a nitro group at the 2-position (ortho to fluorine) could increase steric hindrance and alter dipole moments .
Biological Relevance: Indole-containing analogs like AM-1220 and AB-005 azepane isomer () are associated with cannabinoid receptor modulation, suggesting that azepane derivatives with aromatic moieties may have CNS activity. However, nitro-fluoro-phenyl analogs like 1-(4-fluoro-2-nitrophenyl)azepane are less studied in this context .
Synthetic Utility :
- The nitro group in these compounds serves as a precursor for reduction to amines, enabling further functionalization. For example, nitro-to-amine conversion in 1-(2-fluoro-4-nitrophenyl)azepane could yield intermediates for pharmaceutical applications .
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